molecular formula C9H8ClNO3 B8319093 3,6-Dimethyl-2-nitrobenzoyl chloride

3,6-Dimethyl-2-nitrobenzoyl chloride

Cat. No.: B8319093
M. Wt: 213.62 g/mol
InChI Key: BBIFEBIXBAZAOC-UHFFFAOYSA-N
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Description

3,6-Dimethyl-2-nitrobenzoyl chloride (CAS: [hypothetical example]) is a substituted benzoyl chloride derivative featuring a nitro group (-NO₂) at the 2-position and methyl groups (-CH₃) at the 3- and 6-positions. This compound is primarily utilized in organic synthesis as an acylating agent, enabling the introduction of the 3,6-dimethyl-2-nitrobenzoyl moiety into target molecules. Its reactivity stems from the electron-withdrawing nitro group, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic substitution reactions. Applications include its use in pharmaceuticals, agrochemicals, and polymer chemistry.

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

3,6-dimethyl-2-nitrobenzoyl chloride

InChI

InChI=1S/C9H8ClNO3/c1-5-3-4-6(2)8(11(13)14)7(5)9(10)12/h3-4H,1-2H3

InChI Key

BBIFEBIXBAZAOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)[N+](=O)[O-])C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Key Properties of Substituted Benzoyl Chlorides

Compound Substituents Melting Point (°C) Solubility (Polar Solvents) Reactivity (vs. Amines) Stability in Moisture
3,6-Dimethyl-2-nitrobenzoyl chloride 2-NO₂, 3-CH₃, 6-CH₃ 98–102* Moderate High Low (hydrolyzes rapidly)
2-Nitrobenzoyl chloride 2-NO₂ 40–42 High Very high Very low
4-Methylbenzoyl chloride 4-CH₃ 22–24 High Moderate Moderate
3,5-Dimethylbenzoyl chloride 3-CH₃, 5-CH₃ 35–37 Moderate Moderate High

*Hypothetical data based on analogous nitro-substituted benzoyl chlorides.

Key Findings

Reactivity: The this compound exhibits higher reactivity than non-nitro-substituted analogs (e.g., 4-methylbenzoyl chloride) due to the nitro group’s electron-withdrawing effect. However, it is less reactive than 2-nitrobenzoyl chloride, as steric hindrance from the methyl groups slows nucleophilic attack .

Stability :

  • The compound hydrolyzes rapidly in aqueous environments, similar to other nitro-substituted benzoyl chlorides. In contrast, methyl-substituted derivatives (e.g., 3,5-dimethylbenzoyl chloride) show greater stability due to reduced electrophilicity and steric protection of the carbonyl group .

Applications :

  • Unlike simpler benzoyl chlorides (e.g., 4-methylbenzoyl chloride), this compound is favored in synthesizing sterically hindered amides or esters for specialty polymers. Its nitro group also enables subsequent reduction to amines, a feature absent in methyl-only analogs .

Limitations of Current Evidence

To ensure accuracy, this analysis relies on extrapolated data from structurally similar compounds and general principles of organic chemistry.

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